REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([NH2:8])=[N:4][O:5][C:6]=1[CH3:7].[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16](Cl)(=[O:18])=[O:17].Cl>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[S:16]([NH:8][C:3]1[C:2]([CH3:1])=[C:6]([CH3:7])[O:5][N:4]=1)(=[O:18])=[O:17]
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NOC1C)N
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
159 mg
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with 3×50 ml EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 30 ml each of 1N HCl and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in 160 ml MeOH
|
Type
|
ADDITION
|
Details
|
160 ml 3% aqueous NaHCO3 solution was added
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Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove most of the MeOH
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 ml of EtOAc
|
Type
|
WASH
|
Details
|
The extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)S(=O)(=O)NC1=NOC(=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |